methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
Description
Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate is a sulfamoyl benzoate derivative characterized by a methyl ester group at the para-position of the benzoic acid core and a sulfamoyl moiety linked to a 2-(thiophen-3-yl)ethyl substituent.
Properties
IUPAC Name |
methyl 4-(2-thiophen-3-ylethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-19-14(16)12-2-4-13(5-3-12)21(17,18)15-8-6-11-7-9-20-10-11/h2-5,7,9-10,15H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCPTSBZCGIPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzoic acid derivatives under specific conditions. The reaction often employs catalysts and reagents such as phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure, which is known for its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparison with Similar Compounds
Core Structural Features
The compound shares a common scaffold with other sulfamoyl benzoates, including:
- Methyl 4-{N-[2-(indol-3-yl)ethyl]sulfamoyl}benzoate (51) : Features an indole-substituted ethyl group instead of thiophen-3-yl .
- Methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]sulfamoyl}benzoate (78) : Contains a bulky benzhydryl-indole substituent and a chlorine atom .
- Methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate : Incorporates dual thiophene rings and a methoxy group at the meta-position .
Physicochemical Properties
*Calculated based on molecular formula.
Key Research Findings
Thermal Stability : Bulky substituents (e.g., benzhydryl-indole in 78) correlate with higher melting points, likely due to increased crystallinity .
Biological Selectivity: Minor structural changes (e.g., indole vs. thiophene) significantly alter enzyme inhibition profiles, as seen in cPLA2α vs. aquaporin studies .
Biological Activity
Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate ester linked to a sulfamoyl group, which is further connected to a thiophene ring. The molecular formula is , and it features distinct functional groups that contribute to its chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity . A study published in "Molecules" evaluated its antibacterial effects against various strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
The study concluded that while the compound demonstrated moderate antibacterial activity, further investigation is necessary to elucidate its mechanism of action and enhance its efficacy against resistant strains .
Anticancer Properties
In addition to antimicrobial effects, this compound has shown promise in anticancer research . Its structural similarities with other sulfamoyl compounds suggest potential activity against cancer cell lines. For instance, compounds with analogous structures have exhibited significant cytotoxicity against various cancer types. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, though specific IC50 values remain to be established .
The proposed mechanism of action involves interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. The thiophene ring may facilitate π-π interactions with aromatic amino acids in proteins, potentially altering their function and influencing cellular pathways relevant to its therapeutic effects .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Sulfamoyl Intermediate : Reaction of 2-(thiophen-3-yl)ethylamine with a sulfonyl chloride.
- Esterification : The sulfamoyl intermediate is reacted with methyl 4-bromobenzoate under basic conditions to yield the final product.
This multi-step synthesis can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Study : A study assessed the antibacterial properties against common pathogens, revealing moderate efficacy but highlighting the need for further research into structure-activity relationships.
- Anticancer Evaluation : Preliminary evaluations indicated that derivatives of similar structures exhibit significant inhibitory effects on cancer cell lines like MCF-7 and A549, suggesting a potential pathway for developing anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
